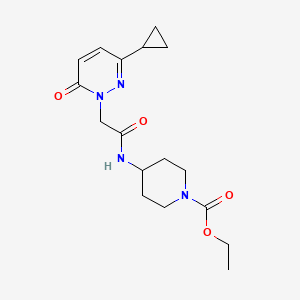
ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate is an organic compound that exhibits complex structural characteristics and possesses various functionalities, making it notable in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a piperidine ring, an acetamido linkage, and a cyclopropyl-substituted pyridazinone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate generally involves multistep organic reactions. One possible method includes:
Formation of Intermediate Pyridazinone: : Cyclopropylamine is reacted with an appropriate pyridazine precursor under controlled conditions to form the pyridazinone ring.
Acetamido Group Addition: : The pyridazinone intermediate is then subjected to acetylation using an acyl chloride or acetic anhydride to introduce the acetamido group.
Piperidine Ring Introduction: : The acetamido derivative is reacted with piperidine-1-carboxylate ester in a nucleophilic substitution reaction, typically under basic conditions.
Industrial Production Methods
For large-scale production, the synthesis might be optimized using continuous flow reactions or catalytic processes to enhance yield and reduce reaction time. This often involves:
Optimized Solvent Systems: : Utilizing mixed solvents or phase-transfer catalysts.
Temperature Control: : Employing reactors with precise temperature control for each reaction stage.
Automation: : Automated systems for reagent addition and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopropyl or piperidine moieties, to form oxidized derivatives.
Reduction: : The compound can be reduced at the pyridazinone ring, potentially transforming into dihydropyridazinone forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the acetamido group or piperidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.
Substitution: : Nucleophiles like alkoxides or halides in the presence of base, or electrophiles under acidic conditions.
Major Products
Oxidation Products: : Oxidized derivatives with additional oxygen functionalities.
Reduction Products: : Partially or fully reduced derivatives, possibly altering the pharmacological properties.
Substitution Products: : New compounds with different substituents replacing existing functional groups.
Applications De Recherche Scientifique
Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate has wide-ranging applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Mécanisme D'action
The precise mechanism of action can vary based on the target application:
Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Could modulate biochemical pathways involved in disease processes or metabolic regulation.
Comparaison Avec Des Composés Similaires
Compared to structurally similar compounds, ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate stands out due to its unique combination of functionalities.
Similar Compounds
Ethyl 4-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)piperidine-2-carboxylate: : A similar structure with positional variance on the piperidine ring.
Ethyl 4-(2-(6-oxo-3-(phenylmethyl)pyridazin-1(6H)-yl)acetamido)piperidine-1-carboxylate: : Differing by the substituent on the pyridazinone moiety.
Understanding these differences helps to highlight the unique properties and potential applications of this compound. Its distinct structural features contribute to its unique reactivity and functionality in various research and industrial contexts.
Propriétés
IUPAC Name |
ethyl 4-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-2-25-17(24)20-9-7-13(8-10-20)18-15(22)11-21-16(23)6-5-14(19-21)12-3-4-12/h5-6,12-13H,2-4,7-11H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSLKYRRNIVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2407655.png)
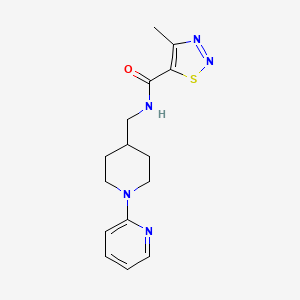
![methyl 5-({[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2407662.png)
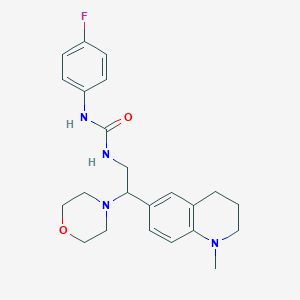
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
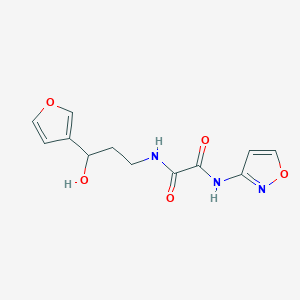
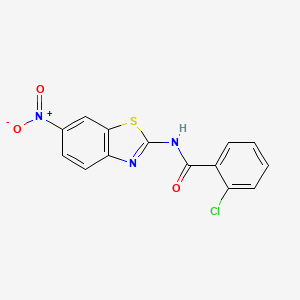
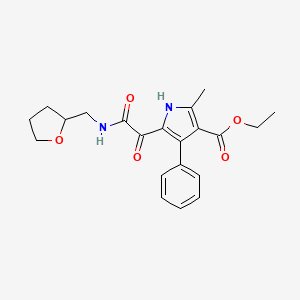
![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
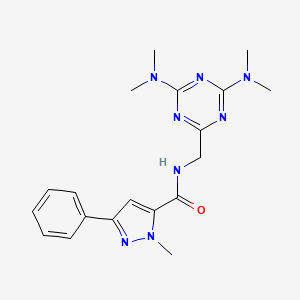
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
